![molecular formula C5H4INO2 B14631083 N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine CAS No. 54376-28-2](/img/structure/B14631083.png)
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom attached to the furan ring and a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-iodofurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom in the furan ring may also play a role in modulating the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-Methylfuran-2-yl)methylidene]hydroxylamine
- N-[(5-Bromofuran-2-yl)methylidene]hydroxylamine
- N-[(5-Chlorofuran-2-yl)methylidene]hydroxylamine
Uniqueness
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and can influence its biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
54376-28-2 |
|---|---|
Formule moléculaire |
C5H4INO2 |
Poids moléculaire |
237.00 g/mol |
Nom IUPAC |
N-[(5-iodofuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4INO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H |
Clé InChI |
QNVJIYRXICPKAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)I)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


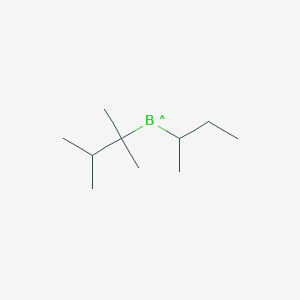

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
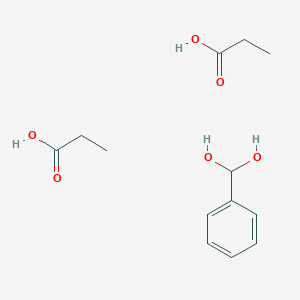
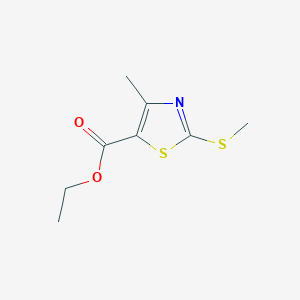

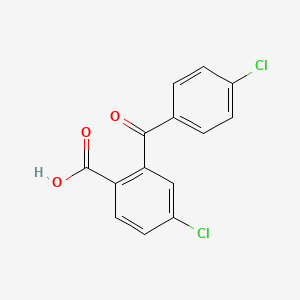
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
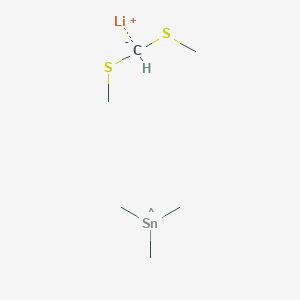
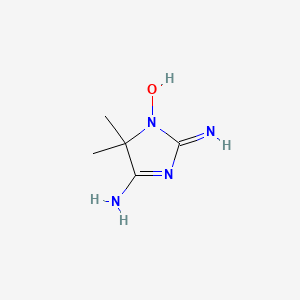

![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)
